methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate
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Overview
Description
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a cyclopropylmethyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are known for their efficiency and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The amino group and other substituents on the piperidine ring can participate in substitution reactions, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar piperidine structure but differs in its substituents and stereochemistry.
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate: Another related compound with a different functional group arrangement.
Uniqueness
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate stands out due to its specific (3R,4R) configuration and the presence of the cyclopropylmethyl group
Biological Activity
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with specific stereochemistry at the 3 and 4 positions. The presence of the cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The compound is believed to act primarily as a CCR5 antagonist , which is crucial for inhibiting HIV entry into host cells. CCR5 is a co-receptor that HIV uses to gain entry into immune cells. By blocking this receptor, this compound could potentially serve as an antiviral agent.
Key Findings
- Antiviral Activity : In studies evaluating the antiviral properties of piperidine derivatives, compounds similar to this compound exhibited significant inhibitory effects on HIV-1 with IC₅₀ values around 25 nM .
- Selectivity : Research indicates that modifications in the piperidine structure can lead to enhanced selectivity for CCR5 over other receptors, potentially reducing side effects associated with broader receptor antagonism .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key parameters include:
Parameter | Value |
---|---|
Molecular Weight | 199.27 g/mol |
Solubility | Moderate in water |
Bioavailability | High (based on structural analogs) |
Half-life | TBD (to be determined in clinical studies) |
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the efficacy and safety profiles of this compound.
- HIV Inhibition Study : A study reported that piperidine derivatives with similar structures showed promising results in inhibiting HIV replication in vitro. The compound demonstrated an IC₅₀ comparable to existing treatments like maraviroc .
- Safety Profile : In preliminary toxicity assessments, structurally related compounds did not show significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .
- Potential for Obesity Treatment : Some derivatives have been explored for their potential role in modulating appetite and energy balance through interactions with neuropeptide pathways, indicating broader therapeutic applications beyond antiviral activity .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-15-11(14)9-7-13(5-4-10(9)12)6-8-2-3-8/h8-10H,2-7,12H2,1H3/t9-,10-/m1/s1 |
InChI Key |
ZINNOZNHWBZIMN-NXEZZACHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN(CC[C@H]1N)CC2CC2 |
Canonical SMILES |
COC(=O)C1CN(CCC1N)CC2CC2 |
Origin of Product |
United States |
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